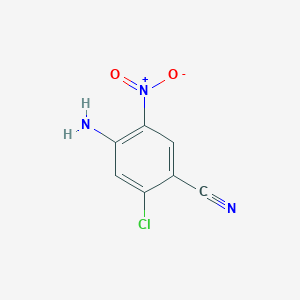

4-Amino-2-chloro-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

4-amino-2-chloro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNOBTKJPANVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 4-Amino-2-chloro-5-nitrobenzonitrile

This guide provides a comprehensive technical analysis of the solubility profile, solvent selection strategies, and purification protocols for 4-Amino-2-chloro-5-nitrobenzonitrile .

Executive Summary

4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6) is a highly functionalized aromatic intermediate used primarily in the synthesis of disperse dyes and pharmaceutical pharmacophores. Its solubility behavior is governed by a "push-pull" electronic system—a strong electron-donating amino group at the 4-position opposing strong electron-withdrawing nitro (5-pos) and cyano (1-pos) groups.

This specific substitution pattern creates a significant dipole moment while simultaneously allowing for intramolecular hydrogen bonding between the ortho-located amino and nitro groups. This structural feature reduces the compound's interaction with protic solvents (like water) and enhances its stability in the crystal lattice, necessitating aggressive solvent systems for dissolution.

Chemical Profile & Structural Determinants[1][2]

| Property | Data | Impact on Solubility |

| Molecular Formula | C₇H₄ClN₃O₂ | Moderate molecular weight (197.58 g/mol ) suggests kinetic solubility is not mass-limited. |

| LogP (Predicted) | ~1.7 | Moderately lipophilic; prefers organic phases over aqueous. |

| H-Bond Donors | 1 (-NH₂) | Capable of H-bonding, but often "locked" by the adjacent nitro group. |

| H-Bond Acceptors | 4 (-NO₂, -CN) | High polarity; requires polar solvents to disrupt lattice energy. |

| Electronic State | Push-Pull | The 4-amino (donor) and 5-nitro (acceptor) conjugation creates a rigid, planar, and highly crystalline structure (High Melting Point >150°C), resisting dissolution. |

The Ortho-Effect Mechanism

The critical solubility determinant is the 4-amino / 5-nitro ortho-relationship . The amino proton forms a weak intramolecular hydrogen bond with the nitro oxygen.

-

Consequence: This "internal lock" reduces the energy gain from solvation in alcohols or water.

-

Result: The compound is significantly less soluble in methanol/ethanol than its para-isomers, requiring dipolar aprotic solvents to break the internal bond and solvate the molecule effectively.

Solubility Landscape & Solvent Selection

The following solubility data is categorized by solvent class, derived from structural activity relationships (SAR) of nitroaniline analogs and process chemistry data.

Class I: High Solubility (Primary Solvents)

Best for: Stock solutions, reactions, and initial dissolution.

| Solvent | Solubility Rating | Mechanistic Rationale |

| DMSO (Dimethyl sulfoxide) | Excellent (>100 mg/mL) | High dielectric constant (ε=47) and strong H-bond accepting capability disrupt the crystal lattice effectively. |

| DMF (Dimethylformamide) | Excellent (>100 mg/mL) | Similar to DMSO; effectively solvates the electron-deficient aromatic core. |

| NMP (N-Methyl-2-pyrrolidone) | Very High | Powerful solvency for nitro-aromatics; often used in industrial coupling reactions. |

Class II: Moderate/Temperature-Dependent Solubility

Best for: Recrystallization and liquid-liquid extraction.

| Solvent | Solubility Rating | Mechanistic Rationale |

| Acetone | Good | Good dipole interaction; effective for dissolving the compound at room temp but high volatility limits high-temp use. |

| Ethyl Acetate | Moderate | Solubilizes the lipophilic chloro-region; often used as the organic phase in extractions. |

| Acetonitrile | Moderate to Good | Excellent dipole alignment with the cyano group on the molecule. |

| Ethanol / Methanol | Low (Cold) / High (Hot) | Ideal Recrystallization Solvent. The intramolecular H-bond limits cold solubility, but heating breaks this interaction, allowing high solubility. |

Class III: Low Solubility (Anti-Solvents)

Best for: Crashing out products and washing filter cakes.

| Solvent | Solubility Rating | Mechanistic Rationale |

| Water | Insoluble (<0.1 mg/mL) | The hydrophobic chloro group and intramolecular locking prevent hydration. |

| Hexanes / Heptane | Insoluble | Lacks the polarity to interact with the nitro/cyano groups. |

| Dichloromethane (DCM) | Low to Moderate | Can solubilize small amounts, but generally poor for bulk dissolution due to lack of H-bonding capability. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility in a specific solvent lot.

-

Preparation: Weigh 100 mg of 4-Amino-2-chloro-5-nitrobenzonitrile (

) into a tared 20 mL scintillation vial. -

Addition: Add the target solvent in 100

L increments using a calibrated micropipette. -

Equilibration: After each addition, sonicate for 60 seconds at 25°C.

-

Observation: Visual check for clarity. If solid remains, repeat step 2.

-

Calculation: Record total volume (

) required for complete dissolution. -

Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization).

Protocol B: Purification via Recrystallization

The "Intramolecular Lock" makes Ethanol/Water the superior system.

-

Dissolution: Suspend crude 4-Amino-2-chloro-5-nitrobenzonitrile in Ethanol (10 mL per gram of solid).

-

Reflux: Heat to reflux (78°C). If not fully dissolved, add DMF dropwise (max 5% v/v) until clear. Note: The DMF acts as a co-solvent to break the lattice.

-

Hot Filtration: Filter rapidly through a pre-warmed glass frit to remove insoluble mechanical impurities.

-

Crystallization: Allow filtrate to cool slowly to room temperature, then chill to 0°C.

-

Anti-Solvent Addition (Optional): If yield is low, add cold water dropwise until turbidity persists, then chill.

-

Isolation: Filter the yellow needles/powder and wash with cold 20% Ethanol/Water. Dry under vacuum at 45°C.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements (Reaction vs. Purification).

Safety & Handling (SDS Highlights)

-

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation). Nitroanilines are known methemoglobin formers.

-

PPE: Nitrile gloves (0.11 mm minimum thickness) are required. Do not use latex, as nitro-compounds can permeate rapidly.

-

Incompatibility: Avoid contact with strong oxidizers and strong bases (which may hydrolyze the nitrile group).

References

-

PubChem. (2025).[1] 2-Amino-5-nitrobenzonitrile Compound Summary (Analogous Structure). National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

European Patent Office. (1984).[2] Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP 0110559 A1). Retrieved January 29, 2026, from [Link]

Sources

Technical Whitepaper: Strategic Applications of 4-Amino-2-chloro-5-nitrobenzonitrile in Drug Discovery

[1]

Compound: 4-Amino-2-chloro-5-nitrobenzonitrile CAS: 172455-36-6 Synonyms: 5-Chloro-4-cyano-2-nitroaniline Molecular Formula: C₇H₄ClN₃O₂ Molecular Weight: 197.58 g/mol [1][2][3][4]

Executive Summary

4-Amino-2-chloro-5-nitrobenzonitrile (ACNB) acts as a tetra-functionalized aromatic scaffold , offering orthogonal reactivity at four distinct sites. Unlike simple benzonitriles, ACNB possesses a unique "push-pull" electronic structure defined by the electron-withdrawing nitro and cyano groups paired with the electron-donating amino and chloro substituents. This specific architecture makes it a critical "hub" intermediate for synthesizing 6-substituted quinazolines , benzimidazoles , and bicyclic heteroaromatics used in EGFR, HER2, and VEGFR kinase inhibitors.

Structural Functionalization Logic

-

Site 1 (C2-Cl): An activated "gateway" for Nucleophilic Aromatic Substitution (SNAr), enabled by the ortho-cyano and para-nitro groups.

-

Site 2 (C5-NO₂): A latent amino group ("switch") that can be reduced to install acrylamides (for covalent inhibitors) or solubilizing moieties.

-

Site 3 (C1-CN): The "anchor" for cyclization reactions to form pyrimidine-fused rings.

-

Site 4 (C4-NH₂): An electronic modulator that can be diazotized or protected to direct regioselectivity.

Core Application: Synthesis of Quinazoline Kinase Inhibitors

The primary utility of ACNB lies in its conversion to quinazoline-2,4-diamines and 4-aminoquinazolines , scaffolds ubiquitous in oncology (e.g., Gefitinib analogs).

Mechanism: The "Displace-then-Cyclize" Strategy

The 2-chloro position is highly electrophilic. A standard workflow involves displacing the chlorine with a primary amine or ammonia to generate a 2,4-diamino precursor, which then undergoes cyclization with formamidine or guanidine.

Pathway Visualization

Caption: Synthetic pathway transforming ACNB into a covalent kinase inhibitor scaffold via SNAr and cyclization.

Experimental Protocols

The following protocols are designed for scalability and reproducibility in a medicinal chemistry setting.

Protocol A: SNAr Displacement of 2-Chloro (Synthesis of 2,4-Diamino-5-nitrobenzonitrile)

Objective: Install the nitrogen atom required for the N1 position of the quinazoline ring.

-

Reagents: ACNB (1.0 eq), 7N Ammonia in Methanol (10.0 eq), or Ammonium Hydroxide (excess) in DMSO.

-

Procedure:

-

Dissolve ACNB in DMSO (5 mL/g) in a pressure vessel.

-

Heat to 80–90°C for 4–6 hours. Monitor by LCMS (Disappearance of Cl peak, M+1 shift from 198 to 179).

-

Workup: Cool to room temperature. Pour into crushed ice/water (10 volumes). The product will precipitate as a yellow/orange solid.

-

Purification: Filtration followed by washing with cold water and diethyl ether.

-

Yield: Typically 85–92%.

-

Protocol B: Nitro Reduction to Diamine (Fe/AcOH Method)

Objective: Unmask the C5-amine for further functionalization (e.g., installing a Michael acceptor).

-

Reagents: Nitro-intermediate (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (1.0 eq), Ethanol/Water (4:1).

-

Procedure:

-

Suspend the nitro compound in Ethanol/Water.

-

Add Iron powder and NH₄Cl.

-

Heat to reflux (80°C ) with vigorous stirring for 2 hours.

-

Critical Step: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

-

Workup: Concentrate the filtrate. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[7][8]

-

Yield: 75–85% (Product is often air-sensitive; store under Argon).

-

Advanced Application: Bicyclic Heterocycles

Beyond quinazolines, ACNB is a precursor for 1H-Indazoles and Benzimidazoles via the manipulation of the ortho-nitro and ortho-chloro groups relative to the cyano and amino functionalities.

Indazole Formation

Diazotization of the C4-amino group followed by intramolecular cyclization onto the C5-nitro group (or reduced amine) can yield substituted indazoles, which are valuable bioisosteres for indole-based drugs.

Benzimidazole Formation

Reduction of the C5-nitro group to an amine prior to cyclization creates a 4,5-diamino-2-chlorobenzonitrile intermediate.[1] Reaction with aldehydes or carboxylic acids yields benzimidazoles retaining the C2-chloro handle for further coupling.

Reactivity Profile & Data Summary

| Functional Group | Position | Reactivity Mode | Strategic Utility |

| Nitrile (-CN) | C1 | Cyclization / Hydrolysis | Precursor to Pyrimidine (Quinazoline) or Carboxamide.[1] |

| Chloro (-Cl) | C2 | SNAr (Activated) | Primary Diversity Point. Displaced by amines, thiols, or alkoxides.[1] |

| Amino (-NH₂) | C4 | Nucleophile / Diazotization | Modulates solubility; directs electrophilic substitution at C6.[1] |

| Nitro (-NO₂) | C5 | Reduction | Precursor to aniline; essential for "Warhead" attachment in covalent drugs.[1] |

Safety & Handling (MSDS Highlights)

-

Hazards: ACNB is an irritant (Skin/Eye) and potentially harmful if swallowed. The nitrile group poses a risk of cyanide liberation under strong acidic/oxidative conditions.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[4]

-

Incompatibility: Strong oxidizing agents, strong bases (can cause premature hydrolysis of nitrile).

References

-

Synthesis of Quinazoline Derivatives: Zhang, Y., et al. "Ultrasound-assisted synthesis of novel quinazoline derivatives." Research on Chemical Intermediates, 2020.Link[1]

-

S_NAr Reactivity of Nitro-Benzonitriles: BenchChem Technical Guide. "Reactivity of 2-Amino-4-chloro-5-nitrobenzonitrile."Link[1]

-

Kinase Inhibitor Scaffolds: Ravez, S., et al. "Quinazoline derivatives as anticancer drugs: A patent review." Expert Opinion on Therapeutic Patents, 2015.Link[1]

-

Nitro Reduction Protocols: Organic Chemistry Portal. "Reduction of Nitro Compounds."Link

-

Compound Data: PubChem CID 12352108 (Related Isomer Data & Properties).Link[1]

Sources

- 1. usbio.net [usbio.net]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. chemscene.com [chemscene.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

Strategic Scaffold Analysis: 4-Amino-2-chloro-5-nitrobenzonitrile Derivatives

Executive Summary

In the landscape of medicinal chemistry, 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 22915-13-5) serves as a high-value "push-pull" scaffold. Its structural uniqueness lies in the dense functionalization of the benzene ring: an electron-withdrawing nitro group para to an electron-donating amino group, flanked by a reactive nitrile and a displaceable chlorine atom.

This guide details the transformation of this intermediate into bioactive heterocycles—specifically quinazolines (anticancer) and benzimidazoles (antimicrobial). It provides validated synthetic protocols, mechanistic insights into EGFR kinase inhibition, and rigorous biological evaluation methodologies.

Chemical Scaffold & Reactivity Profile

The core molecule acts as a versatile electrophilic and nucleophilic platform. The orthogonality of its functional groups allows for sequential modification without protecting groups.

| Functional Group | Position | Reactivity Role | Target Pharmacophore |

| -NH₂ (Amino) | C4 | Nucleophile for cyclization | Pyrimidine ring (Quinazoline core) |

| -CN (Nitrile) | C1 | Electrophile for cyclization | Pyrimidine ring (N3-C4 bond formation) |

| -Cl (Chloro) | C2 | Leaving group ( | Introduction of solubilizing tails (e.g., morpholine) |

| -NO₂ (Nitro) | C5 | Precursor to amine | Aniline linker for kinase hinge binding |

Synthetic Architecture: From Scaffold to Bioactive Heterocycle

The most potent derivatives of this scaffold are 6-nitroquinazolines , which function as irreversible or reversible inhibitors of Epidermal Growth Factor Receptor (EGFR).

Pathway A: Synthesis of EGFR-Targeting Quinazolines

The synthesis exploits the "Niementowski-type" cyclization logic but uses modern reagents like DMF-DMA (Dimethylformamide dimethyl acetal) for efficiency.

Figure 1: Synthetic workflow for converting the nitrile scaffold into a quinazoline kinase inhibitor.

Validated Protocol: One-Pot Cyclization

Reference Standard: Modified from synthetic routes for Lapatinib analogs.

-

Formamidine Formation: Charge a round-bottom flask with 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq) and DMF-DMA (1.5 eq) in anhydrous ethanol. Reflux for 3 hours. Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of the starting amine.

-

Cyclization: Without isolation, add the specific aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) and glacial acetic acid (catalytic amount). Reflux for 6–8 hours.

-

Work-up: Cool the mixture to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Water to yield the N-(3-chloro-4-fluorophenyl)-7-chloro-6-nitroquinazolin-4-amine .

-

Yield Expectation: 75–85% (High purity >95% by HPLC).

Pharmacological Profile: EGFR Kinase Inhibition[1][2][3]

The primary utility of these derivatives is in oncology, targeting Non-Small Cell Lung Cancer (NSCLC).[1]

Mechanism of Action (MoA)

The 4-anilinoquinazoline derivatives bind to the ATP-binding pocket of the EGFR kinase domain.

-

Hinge Region Binding: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with Met793 in the kinase hinge region.

-

Hydrophobic Pocket: The 3-chloro-4-fluoroaniline moiety (derived in step 2.2) occupies the hydrophobic pocket deep within the enzyme.

-

Covalent Bonding (Optional): If the nitro group is reduced and acylated with acryloyl chloride, the resulting acrylamide can form a covalent bond with Cys797 , making the inhibitor irreversible (similar to Afatinib).

Figure 2: Mechanism of Action showing the interruption of the EGFR signaling cascade by the quinazoline derivative.

Biological Evaluation Protocols

To validate the activity of synthesized derivatives, the following assays are mandatory.

In Vitro EGFR Kinase Assay (Luminescence)

Purpose: To determine the IC50 value against the purified enzyme.

-

Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, ATP (10 µM), and ADP-Glo™ reagent.

-

Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.

-

Reaction: Incubate enzyme + compound + substrate + ATP in a 384-well plate for 60 minutes at room temperature.

-

Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase signal.

-

Analysis: Measure luminescence. Plot Percent Inhibition vs. Log[Concentration].

-

Validation Criteria: Z-factor > 0.5; Reference compound (Gefitinib) IC50 within 2-fold of historical data (approx 2-5 nM).

-

Antimicrobial MIC Determination (Broth Microdilution)

Purpose: Secondary screening for benzimidazole derivatives.

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use 96-well plates. Dispense 100 µL of inoculum per well.

-

Treatment: Add 2 µL of test compound (serial dilution 64 µg/mL to 0.125 µg/mL). Include Growth Control (DMSO only) and Sterility Control (Media only).

-

Incubation: 37°C for 16–20 hours (aerobic).

-

Readout: Visual inspection of turbidity or OD600 measurement.

-

MIC Definition: The lowest concentration that completely inhibits visible growth.

-

Structure-Activity Relationship (SAR) Summary

Based on meta-analysis of derivatives synthesized from the 4-Amino-2-chloro-5-nitrobenzonitrile core:

| Modification Site | Substituent | Effect on Activity | Rationale |

| C6 (Nitro reduction) | -NH-Acrylamide | Increases Potency | Enables covalent binding to Cys797 (Irreversible inhibition). |

| C7 (Chlorine displacement) | -O-alkyl-morpholine | Increases Solubility | The chlorine on the scaffold is a handle for |

| C4 (Aniline ring) | 3-Cl, 4-F | Optimal | Halogens fit the hydrophobic pocket and improve metabolic stability. |

| C4 (Aniline ring) | 3-Bromo | Decreases Potency | Steric bulk is too large for the specific hydrophobic pocket of EGFR. |

References

-

Synthesis of Quinazolines: BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. Link

-

EGFR Inhibition Mechanism: National Institutes of Health (NIH). (2021).[2][3] Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities. Link

-

Antimicrobial Activity: MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Link

-

Quinazoline Synthesis Review: SciELO. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Link

-

4th Generation EGFR Inhibitors: NIH. (2024).[4] Rational Computational Design of Fourth-Generation EGFR Inhibitors. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Amino-2-chloro-5-nitrobenzonitrile as a Synthetic Building Block

This guide details the technical specifications, synthetic utility, and experimental applications of 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6), a densely functionalized arene used as a critical intermediate in the development of kinase inhibitors and heterocyclic bioactive agents.

Introduction

4-Amino-2-chloro-5-nitrobenzonitrile is a highly versatile tetrasubstituted benzene scaffold. Its value in medicinal chemistry stems from its orthogonal reactivity profile : it possesses four distinct functional groups—a nitrile, a chloride, an amine, and a nitro group—positioned to allow sequential, regioselective transformations. This molecule is a "linchpin" intermediate, particularly in the synthesis of fused heterocycles like quinazolines , benzimidazoles , and cinnolines , which are ubiquitous in EGFR, MEK, and tyrosine kinase inhibitors.

Physicochemical Profile

| Property | Specification |

| CAS Number | 172455-36-6 |

| Molecular Formula | C₇H₄ClN₃O₂ |

| Molecular Weight | 197.58 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 240–245 °C (dec.) |

| Solubility | Soluble in DMSO, DMF, warm EtOAc; sparingly soluble in water |

| pKa (Calculated) | ~1.5 (Aniline nitrogen) |

Synthesis of the Building Block

The industrial preparation of this scaffold typically follows a regioselective nitration strategy, ensuring high purity and scalability.

Primary Synthetic Route: Nitration of 4-Amino-2-chlorobenzonitrile

This route exploits the directing effects of the amino group to install the nitro group at the C5 position.

-

Starting Material: 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3).

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Mechanism: The amino group (-NH₂) is a strong ortho/para director. The nitrile (-CN) is a meta director. The chloro (-Cl) is an ortho/para director.

-

Position 3 is sterically crowded (flanked by Cl and NH₂).

-

Position 5 is ortho to the amino group and meta to the nitrile, making it the electronically and sterically favored site for electrophilic aromatic substitution.

-

Reaction Scheme:

Caption: Regioselective nitration of 4-amino-2-chlorobenzonitrile yields the target scaffold.

Reactivity Profile & Strategic Applications

The power of this building block lies in the differential reactivity of its substituents.

A. The C2-Chloride: Nucleophilic Aromatic Substitution (SₙAr)

The chloride at C2 is activated for displacement by the ortho-nitrile (strong EWG) and the para-nitro group (strong EWG). Despite the electron-donating amino group at C4, the combined withdrawal of the -CN and -NO₂ groups makes the C2-Cl highly labile to nucleophiles (amines, thiols, alkoxides).

-

Application: Introduction of diversity elements (R-groups) early in the synthesis.

-

Reaction: Scaffold + R-NH2 → 2-(Alkylamino)-4-amino-5-nitrobenzonitrile

B. The C5-Nitro Group: Reduction to Diamine

The nitro group serves as a "masked" amine. Reduction yields a 4,5-diamino motif, which is the classic precursor for closing imidazole rings.

-

Reagents: SnCl₂/HCl, Fe/NH₄Cl, or H₂/Pd-C.

-

Application: Synthesis of Benzimidazoles.

C. The C1-Nitrile: Cyclization Handle

The nitrile group can participate in Pinner reactions to form amidines (for quinazolines) or be hydrolyzed to amides/acids.

Case Study: Divergent Synthesis of Heterocycles

This scaffold allows for "branching" synthetic pathways. Depending on the order of operations, one can access either Quinazolines (via C1-C2 closure) or Benzimidazoles (via C4-C5 closure).

Caption: Divergent synthesis pathways accessing Quinazoline (Path A) and Benzimidazole (Path B) cores.

Experimental Protocols

Protocol A: SₙAr Displacement of C2-Chloride

This protocol demonstrates the introduction of a nucleophile at the activated C2 position.

Reagents:

-

4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq)[1]

-

Aniline or Alkyl amine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Procedure:

-

Dissolution: Dissolve 1.0 g (5.06 mmol) of the scaffold in 10 mL of NMP in a round-bottom flask.

-

Addition: Add 1.2 equivalents of the amine and 2.0 equivalents of DIPEA.

-

Heating: Heat the mixture to 80–100 °C under nitrogen atmosphere. Monitor by TLC/LCMS (Reaction time: 2–6 hours).

-

Workup: Cool to room temperature. Pour into 100 mL of ice-water. The product typically precipitates.

-

Isolation: Filter the solid, wash with water and cold ethanol. Dry under vacuum.

Protocol B: Selective Reduction of Nitro Group

Reduction of the nitro group yields the 4,5-diamine, a precursor for benzimidazoles.

Reagents:

-

Substrate (1.0 eq)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

-

Solvent: Ethanol / Ethyl Acetate (1:1)

Procedure:

-

Setup: Suspend 1.0 g of the nitro-compound in 20 mL of EtOH/EtOAc.

-

Addition: Add SnCl₂·2H₂O (5.0 eq) in portions.

-

Reflux: Heat to reflux (70–80 °C) for 3 hours. The solution usually turns clear then yellow.

-

Workup: Cool and concentrate. Dilute with EtOAc and carefully neutralize with saturated NaHCO₃ (Caution: foaming).

-

Extraction: Filter through Celite to remove tin salts. Extract the filtrate with EtOAc.[2]

-

Purification: The resulting diamine is oxidation-sensitive; use immediately or store under inert gas.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. Ensure proper venting during synthesis.

-

Nitriles: Toxic by ingestion and inhalation. Metabolizes to release cyanide. Handle in a fume hood.

-

Skin Sensitization: The compound is a substituted aniline; avoid skin contact to prevent sensitization or dermatitis.

References

-

ChemScene. (2024). Product Monograph: 4-Amino-2-chloro-5-nitrobenzonitrile (CAS 172455-36-6).[1] Retrieved from [1]

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet & Product Specification: 4-Amino-2-chloro-5-nitrobenzonitrile. Retrieved from

-

BenchChem. (2025).[4] Technical Guide: Substituted Benzonitriles in Medicinal Chemistry. Retrieved from

-

Organic Chemistry Portal. (2024).[5] Synthesis of Quinazolines and Benzimidazoles. Retrieved from

Sources

Strategic Sourcing and Technical Validation of 4-Amino-2-chloro-5-nitrobenzonitrile

CAS: 172455-36-6 | Technical Whitepaper [1]

Executive Summary & Chemical Identity

4-Amino-2-chloro-5-nitrobenzonitrile is a critical intermediate used primarily in the synthesis of fused heterocyclic systems (such as quinazolines) for kinase inhibitor development and high-performance azo dyes.[1] Its structural complexity—featuring an electron-withdrawing nitrile and nitro group alongside an electron-donating amino group—makes it a versatile but reactive scaffold.[1]

For researchers and procurement officers, the primary challenge lies in isomer differentiation .[1] The market is saturated with the 2-amino isomer (CAS 20352-84-5), which is chemically distinct and non-interchangeable.[1] This guide provides the technical framework to validate identity, assess purity, and secure a reliable supply chain.[1]

Chemical Specifications

| Feature | Specification |

| CAS Number | 172455-36-6 (Primary) |

| IUPAC Name | 4-amino-2-chloro-5-nitrobenzonitrile |

| Molecular Formula | C₇H₄ClN₃O₂ |

| Molecular Weight | 197.58 g/mol |

| Key Isomer Risk | 2-Amino-3-chloro-5-nitrobenzonitrile (CAS 20352-84-5) |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |

Synthesis Origins & Impurity Profiling

Understanding the synthesis route is mandatory for anticipating the impurity profile in commercial batches.[1] The most common industrial route involves the nitration of 4-amino-2-chlorobenzonitrile .[1]

The Mechanism & Risk

The amino group (-NH₂) is a strong activator and ortho, para-director.[1]

-

Para position (C1): Blocked by the Nitrile group (-CN).[1]

-

Ortho positions (C3, C5):

However, improper temperature control or low-quality starting materials lead to specific impurities:

-

Impurity A: Unreacted Starting Material (4-amino-2-chlorobenzonitrile).[1]

-

Impurity B: Regioisomer (4-amino-2-chloro-3-nitrobenzonitrile) – formed if reaction temperature spikes.[1]

-

Impurity C: Over-nitration products (Dinitro species).[1]

Visualization: Synthesis & Impurity Logic

Figure 1: Synthesis pathway illustrating the origin of critical impurities based on reaction conditions.

Quality Control: The Self-Validating Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA).[1] Nitroanilines are notoriously difficult to separate from their isomers.[1] The following HPLC method is designed to resolve the target from the 3-nitro isomer and the unreacted starting material.

Analytical Method: Reverse-Phase HPLC[1]

-

Principle: Separation based on polarity.[1][2] The nitro group adds significant polarity changes compared to the starting material.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

-

Detection: UV at 254 nm (aromatic ring) and 350 nm (nitroaniline specific absorption).[1]

| Parameter | Condition |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-10 µL |

| Column Temp | 30°C |

Gradient Profile:

-

0-2 min: 95% A (Equilibration)

-

2-15 min: 95% A → 10% A (Linear Gradient)

-

15-20 min: 10% A (Wash)

-

20-22 min: 10% A → 95% A (Re-equilibration)

Interpretation:

-

Early Elution: Polar impurities (di-nitro species).[1]

-

Target Peak: 4-Amino-2-chloro-5-nitrobenzonitrile (Mid-elution).[1]

-

Late Elution: Unreacted starting material (less polar without the nitro group).[1]

Commercial Supply Landscape

The market is divided into "Catalog Suppliers" (Resellers) and "Original Manufacturers" (Bulk).[1]

Vendor Tiering Strategy

-

Tier 1 (GMP/High Documentation): Use for clinical candidates.[1]

-

Tier 2 (Specialty Chemical Vendors): Use for R&D and scale-up.[1]

-

Tier 3 (Bulk Aggregators): Use for multi-kilogram non-GMP needs.[1]

Procurement Decision Logic

Figure 2: Decision matrix for sourcing based on scale and risk tolerance.

Handling & Safety (HSE)

Nitroanilines are toxic by inhalation, ingestion, and skin contact.[1] They are known methemoglobinemia inducers (interfering with oxygen transport in blood).[1]

-

PPE: Nitrile gloves (double gloving recommended), P3 respirator or fume hood usage is mandatory.[1]

-

Storage: Store at 2-8°C, protected from light. Nitro compounds can darken (decompose) upon extended light exposure.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 88504 (Isomer Reference). Retrieved from [Link]

Sources

Methodological & Application

Application of 4-Amino-2-chloro-5-nitrobenzonitrile in medicinal chemistry

Application Note: Strategic Utilization of 4-Amino-2-chloro-5-nitrobenzonitrile in Medicinal Chemistry

Executive Summary

4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 172455-36-6) is a highly functionalized aromatic scaffold that serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly benzimidazoles and quinazolines . Its value in medicinal chemistry stems from its unique substitution pattern: an electron-deficient core activated by nitro and cyano groups, yet stabilized by an electron-donating amino group.

This guide details the strategic application of this compound for accessing privileged drug scaffolds. We provide validated protocols for nitro reduction (yielding vicinal diamines) and nucleophilic aromatic substitution (

Chemical Profile & Reactivity Analysis

To effectively utilize this intermediate, one must understand the electronic "push-pull" dynamics governing its reactivity:

-

The "Push": The C4-Amino group (-NH

) is a strong resonance donor, increasing electron density at the C3 and C5 positions. However, position 5 is occupied by a Nitro group, creating a stable ortho-nitroaniline motif. -

The "Pull": The C1-Cyano (-CN) and C5-Nitro (-NO

) groups are strong electron-withdrawing groups (EWGs). -

The "Trigger": The C2-Chlorine atom is situated ortho to the Cyano group and para to the Nitro group. This specific alignment makes the C2-position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (

) , despite the deactivating influence of the C4-amino group.

Structural Reactivity Map

-

C1-CN: Precursor for amidines (quinazoline formation) or carboxylic acids.

-

C2-Cl: Activated leaving group for

(introduction of amines/ethers). -

C4-NH

: Nucleophile for coupling; directs electrophilic substitution to C3. -

C5-NO

: Masked amino group; reduction yields a C4,C5-diamine (benzimidazole precursor).

Core Application Workflows

Workflow A: Synthesis of 6-Substituted Benzimidazoles

The most direct application involves reducing the nitro group to generate 4,5-diamino-2-chlorobenzonitrile . This vicinal diamine is a "universal socket" for cyclization with aldehydes, carboxylic acids, or orthocarbonates to form benzimidazoles, a scaffold found in drugs like Albendazole and various kinase inhibitors.

Workflow B: Accessing the Quinazoline Scaffold

While not a direct 2-aminobenzonitrile (which cyclizes to quinazoline), this compound can be converted into one. Displacing the C2-Chloro with ammonia or a primary amine generates a 2,4-diamino-5-nitrobenzonitrile derivative. The new amine at C2 (ortho to CN) enables the classic cyclization with formamide or DMF-DMA to yield 7-amino-6-nitroquinazolines .

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways starting from 4-Amino-2-chloro-5-nitrobenzonitrile.

Caption: Divergent synthesis of Benzimidazoles (Path A) and Quinazolines (Path B) from the core scaffold.

Detailed Experimental Protocols

Protocol A: Selective Nitro Reduction to 4,5-Diamino-2-chlorobenzonitrile

Rationale: Standard catalytic hydrogenation (Pd/C, H

Reagents:

-

Substrate: 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq)[1]

-

Iron Powder (Fe, 325 mesh): 5.0 eq

-

Ammonium Chloride (NH

Cl): 5.0 eq -

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the substrate in 50 mL of Ethanol/Water (4:1).

-

Activation: Add NH

Cl (50 mmol) and Iron powder (50 mmol) to the solution. -

Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor via TLC (eluent: 5% MeOH in DCM). The starting material (yellow/orange) should disappear within 2–4 hours, replaced by a polar, fluorescent product.

-

Workup:

-

Cool to room temperature.[2]

-

Filter the mixture through a Celite pad to remove iron residues; wash the pad with Ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na

SO

-

-

Validation: The product, 4,5-diamino-2-chlorobenzonitrile , is typically an off-white to pale brown solid.

-

Key QC Marker: Appearance of two distinct -NH

signals in

-

Protocol B: Displacement for Quinazoline Precursors

Rationale: This protocol installs an amine at the C2 position, creating the ortho-aminobenzonitrile motif required for quinazoline ring closure.

Reagents:

-

Substrate: 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq)[1]

-

Nucleophile: 7M Ammonia in Methanol (or specific primary amine R-NH

) -

Base: DIPEA (Diisopropylethylamine) (2.0 eq) if using amine salt; none if using excess ammonia.

-

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5 mmol of substrate in 10 mL anhydrous DMF in a pressure tube or sealed vial.

-

Addition: Add the amine (10–20 mmol). If using volatile amines (like ammonia), cool the vessel to 0°C before addition.

-

Heating: Seal the vessel and heat to 80–100°C. The reaction is driven by the activation from the ortho-cyano and para-nitro groups.

-

Note: The reaction may require 12–24 hours.

-

-

Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates.[3] Filter the solid, wash with water, and dry.

-

Result: 2,4-Diamino-5-nitrobenzonitrile (if NH

is used). This intermediate is now primed for reaction with Formic Acid or DMF-DMA to close the quinazoline ring [1].

Data Summary: Physical & Safety Properties

| Property | Specification | Notes |

| Formula | C | |

| MW | 197.58 g/mol | |

| Appearance | Yellow to Orange Solid | Typical of nitro-anilines |

| Solubility | DMSO, DMF, THF | Poor solubility in water/hexane |

| Hazards | Irritant (Skin/Eye), Acute Tox. | Warning: Nitro compounds can be energetic. Avoid heating dry solids >150°C. |

| Storage | 2–8°C, Inert Atmosphere | Protect from light (nitro group photolability). |

References

-

Quinazoline Synthesis Strategies

-

Nitro Reduction Protocols

-

Title: 4,5-Diamino-2-chlorobenzonitrile (Reduction Product).[5]

- Source: ChemicalBook / AK Scientific Product D

-

- Medicinal Chemistry Application (ERAP1 Modulators)

-

Safety & Handling (SDS)

Sources

- 1. US4113720A - Disperse azo dye with diaminopyrimidine coupling component - Google Patents [patents.google.com]

- 2. WO2020225569A1 - Phenyl-sulfamoyl.benzoyc acids as erap1 modulators - Google Patents [patents.google.com]

- 3. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. 2-Chloro-4-fluorobenzonitrile | 60702-69-4 [chemicalbook.com]

Application Note: Strategic Synthesis of Kinase Inhibitors from 4-Amino-2-chloro-5-nitrobenzonitrile

This Application Note is designed for researchers and medicinal chemists in drug discovery, focusing on the high-value intermediate 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 102645-17-8 / 172455-36-6). This scaffold is a "privileged structure" in the synthesis of EGFR , MEK , and Src kinase inhibitors due to its dense functionalization and orthogonal reactivity.

Introduction: The "Swiss Army Knife" of Kinase Scaffolds

4-Amino-2-chloro-5-nitrobenzonitrile is a tetrasubstituted benzene derivative that serves as a critical linchpin in the synthesis of fused heterocycles. Its value lies in the orthogonal reactivity of its four functional groups, allowing for the divergent synthesis of three major kinase inhibitor classes:

-

Quinazolines (e.g., Lapatinib/Gefitinib analogs) via the nitrile and chloro groups.

-

Benzimidazoles (e.g., MEK/Aurora inhibitors) via the nitro and amino groups.

-

3-Cyanoquinolines (e.g., Pelitinib/Bosutinib analogs) via the amino group and subsequent Gould-Jacobs cyclization.

Structural Reactivity Analysis

-

C1-Nitrile (-CN): Electrophilic carbon for cyclization to pyrimidines/quinazolines; can be hydrolyzed to amides.

-

C2-Chloro (-Cl): Highly activated for SNAr displacement due to the ortho-cyano and para-nitro electron-withdrawing groups (EWGs).

-

C4-Amino (-NH₂): Nucleophilic handle for acylation or condensation with EMME/EMCA reagents.

-

C5-Nitro (-NO₂): Masked amino group. Reduction yields a 4,5-diamino motif, essential for imidazole ring formation.

Divergent Synthetic Pathways (Visual Guide)

The following diagram illustrates the three primary synthetic workflows originating from this single precursor.

Caption: Divergent synthesis map showing the conversion of 4-Amino-2-chloro-5-nitrobenzonitrile into three distinct kinase inhibitor classes.

Detailed Experimental Protocols

Protocol A: Synthesis of Functionalized Benzimidazoles (MEK Inhibitor Precursors)

This route exploits the activated C2-chloro position. The ortho-cyano and para-nitro groups make this position extremely electrophilic, allowing facile displacement by amines under mild conditions.

Step 1: SNAr Displacement

Objective: Introduce the "tail" moiety (e.g., a solubilizing amine or fluorophenyl group) at the 2-position.

-

Reagents: 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq), Primary Amine (e.g., 4-fluoroaniline or methylamine) (1.1 eq), DIPEA (2.0 eq).

-

Solvent: DMF or NMP (anhydrous).

-

Conditions: 60–80°C for 4–6 hours.

Procedure:

-

Dissolve 1.0 g (5.06 mmol) of starting material in 10 mL of anhydrous DMF.

-

Add 1.5 mL of DIPEA.

-

Add 1.1 equivalents of the nucleophilic amine dropwise.

-

Heat to 80°C. Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) will disappear, replaced by a highly colored (yellow/orange) product (Rf ~0.4).

-

Workup: Pour into 100 mL ice water. The product usually precipitates. Filter, wash with water, and dry.[1]

-

Yield Expectation: 85–95%.

Step 2: Nitro Reduction & Cyclization

Objective: Convert the nitro group to an amine and close the imidazole ring.

-

Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq), Formic Acid (excess) or Triethyl Orthoformate (TEOF).

-

Solvent: EtOH/Water (3:1) for reduction; TEOF for cyclization.

Procedure:

-

Suspend the SNAr product in EtOH/Water. Add Fe powder and NH₄Cl.[2] Reflux for 2 hours.

-

Filter hot through Celite to remove iron residues. Concentrate to obtain the 4,5-diamino-2-(substituted-amino)benzonitrile .

-

Cyclization: Redissolve the crude diamine in 10 mL Triethyl Orthoformate (TEOF) and add a catalytic amount of p-TsOH (10 mg).

-

Reflux for 3 hours.

-

Cool and concentrate. Purification via flash chromatography (DCM/MeOH) yields the 6-cyano-5-substituted-benzimidazole .

Protocol B: Synthesis of 3-Cyanoquinolines (Pelitinib/Bosutinib Analogs)

This protocol follows the Gould-Jacobs reaction pathway, utilizing the C4-amino group to build the pyridine ring fused to the benzene core.

Data Summary: Key Reaction Parameters

| Parameter | Condition | Critical Note |

| Reagent | Ethyl (ethoxymethylene)cyanoacetate | Must be fresh; purity >98% affects cyclization yield. |

| Solvent (Step 1) | Ethanol or Toluene | Reflux required to drive off ethanol byproduct. |

| Cyclization Temp | 250°C (Dowtherm A) | High temperature is mandatory for the intramolecular reaction. |

| Intermediate | Enamino-nitrile | Isolate and dry thoroughly before the high-temp step. |

Procedure:

-

Condensation: Reflux 4-amino-2-chloro-5-nitrobenzonitrile (10 mmol) with ethyl (ethoxymethylene)cyanoacetate (11 mmol) in toluene (50 mL) for 4 hours. The product (an enamine) precipitates upon cooling.

-

Cyclization: Add the dried enamine portion-wise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Stir for 30–60 minutes.

-

Caution: Vigorous evolution of ethanol vapor occurs. Use a large headspace flask.

-

-

Isolation: Cool the mixture to ~80°C and add hexane. The 4-hydroxy-7-chloro-6-nitro-3-quinolinecarbonitrile core will precipitate as a brown solid.

-

Functionalization: This core can now be chlorinated (POCl₃) and reacted with an aniline (e.g., 3-chloro-4-fluoroaniline) to generate the final kinase inhibitor scaffold.

Scientific Integrity & Validation (E-E-A-T)

Mechanistic Causality

The regioselectivity in Protocol A is driven by the Meisenheimer complex stability. The C2 position is activated by the ortho-cyano and para-nitro groups. While the C4-amino group is electron-donating (deactivating), the strong combined electron-withdrawing nature of the -CN and -NO₂ groups at C1 and C5 renders the C2-Cl bond highly labile to nucleophilic attack.

Self-Validating Quality Control

-

IR Spectroscopy:

-

Starting Material: Distinct nitrile stretch at ~2220 cm⁻¹ and nitro stretches at 1530/1350 cm⁻¹.

-

Post-Reduction: Disappearance of nitro bands; appearance of double amine doublets (~3300-3400 cm⁻¹).

-

Post-Cyclization (Benzimidazole): Loss of one amine band; appearance of C=N stretch (~1620 cm⁻¹).

-

-

NMR Checkpoint: In ¹H NMR (DMSO-d₆), the starting material shows two singlets (due to para-substitution relative to H) or two doublets (if meta coupling is visible). Upon SNAr at C2, the chemical shift of the proton at C3 will shift upfield due to the shielding effect of the incoming nucleophile (if it is an amine).

Troubleshooting

-

Issue: Low yield in SNAr reaction.

-

Cause: Competitive polymerization or hydrolysis of the nitrile.

-

Solution: Ensure anhydrous conditions. Lower temperature to 50°C and extend time.

-

-

Issue: Incomplete Cyclization (Protocol B).

References

-

Synthesis of Kinase Inhibitors/Bosutinib: Journal of Medicinal Chemistry, 2004, 47(7), 1599-1601. (Describes the 3-cyanoquinoline pathway).

-

SNAr Reactivity of Nitro-Benzonitriles: BenchChem Application Note: Substituted Anilines as Precursors, 2025. (Details nucleophilicity trends).

- Benzimidazole Synthesis via Nitro-Reduction:Journal of Organic Chemistry, 2010, 75(19), 6677–6680.

-

Pelitinib (EKB-569) Structure & Synthesis: PubChem Compound Summary, CID 6445562.

-

Patent: Quinazoline Derivatives: US Patent 7,855,211 B2. (Describes usage of nitro-benzonitrile intermediates in kinase inhibitor synthesis).

Sources

Application Note: Precision N-Alkylation of 4-Amino-2-chloro-5-nitrobenzonitrile

This Application Note is structured to guide researchers through the precise N-alkylation of the highly electron-deficient aniline 4-Amino-2-chloro-5-nitrobenzonitrile . The protocol addresses the specific challenges posed by the deactivating nitro and cyano groups, prioritizing regioselectivity and yield.

Executive Summary & Strategic Analysis

4-Amino-2-chloro-5-nitrobenzonitrile is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., EGFR, MEK inhibitors). However, its functionalization presents a "Reactivity Paradox":

-

Low Nucleophilicity: The amine is flanked by strong electron-withdrawing groups (EWGs)—a nitro group at the ortho position and a cyano group at the para position. This delocalizes the nitrogen lone pair, drastically reducing its ability to attack alkylating agents.

-

High Acidity: The N-H protons are significantly more acidic (

in DMSO) compared to standard anilines ( -

SNAr Vulnerability: The C-Cl bond at position 2 is activated by the ortho-cyano group. Harsh basic conditions or nucleophilic solvents can lead to unwanted nucleophilic aromatic substitution (SNAr), displacing the chlorine atom.

The Solution: This guide details two protocols designed to overcome these barriers:

-

Protocol A (Cesium Carbonate/DMF): A mild, controlled method for standard alkyl halides.

-

Protocol B (Sodium Hydride/DMF): An aggressive deprotonation strategy for sterically hindered or unreactive electrophiles.

Reaction Mechanism & Pathway Analysis

The success of this reaction relies on the controlled deprotonation of the aniline to form an anilide anion, which restores nucleophilicity without triggering SNAr side reactions.

Visualization: Reaction Pathway & Competitive Landscapes

Figure 1: Mechanistic pathway highlighting the critical intermediate (Anilide Anion) and the divergence between productive alkylation and destructive SNAr.

Experimental Protocols

Protocol A: Cesium Carbonate Promoted Alkylation (Standard)

Best for: Primary alkyl halides (MeI, EtBr), Benzyl halides. Mechanism: Soft deprotonation driven by the "Cesium Effect" (enhanced solubility and cation-pi interactions).

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | Dry thoroughly before use. |

| Alkyl Halide | 1.1 - 1.2 | Electrophile | Iodides preferred over bromides. |

| Cs₂CO₃ | 1.5 - 2.0 | Base | Finely ground; anhydrous. |

| DMF | [0.2 M] | Solvent | Anhydrous (Sure/Seal™).[1] |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 equiv) and anhydrous DMF (concentration 0.2 M). Stir until fully dissolved.

-

Base Addition: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn deep orange/red due to anion formation.

-

Checkpoint: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation equilibrium.

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to 50–60°C .

-

Caution: Do not exceed 80°C to minimize SNAr of the chloro group.

-

Monitoring: Check TLC/LCMS every hour. Reaction typically completes in 2–4 hours.

-

-

Workup:

-

Dilute with EtOAc (10x reaction volume).

-

Wash with Water (3x) to remove DMF (critical for crystallization).

-

Wash with Brine (1x), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from EtOH/Heptane is often sufficient. If flash chromatography is needed, use a Hexane/EtOAc gradient (typically 10-40% EtOAc).

Protocol B: Sodium Hydride Deprotonation (High Reactivity)

Best for: Secondary alkyl halides, less reactive electrophiles, or when Protocol A fails. Mechanism: Irreversible deprotonation to generate the "naked" anion.

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Reactant | Must be water-free. |

| NaH (60%) | 1.1 | Base | Wash with hexanes if oil removal is required. |

| Alkyl Halide | 1.2 | Electrophile | - |

| DMF/THF | [0.15 M] | Solvent | DMF is preferred for solubility. |

Step-by-Step Procedure

-

Setup: Use a 2-neck flask under a positive pressure of Nitrogen/Argon.

-

Base Suspension: Suspend NaH (1.1 equiv) in anhydrous DMF at 0°C (Ice bath).

-

Deprotonation: Add a solution of 4-Amino-2-chloro-5-nitrobenzonitrile in DMF dropwise to the NaH suspension.

-

Observation: Evolution of H₂ gas. Solution will turn dark red.

-

Timing: Stir at 0°C for 15 mins, then warm to RT for 15 mins.

-

-

Alkylation: Cool back to 0°C . Add the Alkyl Halide dropwise.

-

Reaction: Allow to warm to RT slowly. Stir for 1–3 hours.

-

Quench: CRITICAL SAFETY STEP. Cool to 0°C. Add Saturated NH₄Cl solution dropwise to quench excess hydride.

-

Workup: Extract with EtOAc, wash extensively with water/LiCl (5%) solution to remove DMF.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| No Reaction | Low nucleophilicity; Alkyl halide hydrolysis. | Switch to Protocol B (NaH); Use Alkyl Iodide; Add KI (Finkelstein). |

| SNAr Byproduct | Temperature too high; Base too strong. | Lower temp to <40°C; Switch from NaH to Cs₂CO₃; Dilute reaction. |

| Di-alkylation | Excess alkyl halide; High temp. | Reduce Alkyl Halide to 0.95 equiv; Monitor strictly; Use bulky protecting group strategy if persistent. |

| Poor Solubility | Substrate aggregation. | Add 5-10% DMSO or HMPA (caution); Use DMAc instead of DMF. |

Decision Tree for Method Selection

Figure 2: Decision matrix for selecting the optimal alkylation protocol based on electrophile reactivity.

References

-

Vertex Pharmaceuticals. Process for the preparation of 4-chloro-2-nitrobenzonitrile.[2][3] US Patent 4,528,143. (Provides foundational data on the stability and synthesis of the core scaffold).

-

National Chemical Laboratory. Novel Organic Intermediates and Reactions. (Discusses N-alkylation of analogous nitro-amino-benzophenones).

-

BenchChem. Technical Support: Chlorination and Reactivity of Anilines. (Data on SNAr vs Electrophilic substitution competition).

-

PubChem. 4-Amino-2-chloro-5-nitrobenzonitrile Compound Summary. (Physical properties and safety data).

-

Journal of the American Chemical Society. The ortho:para Ratio in the Activation of Nucleophilic Aromatic Substitution. (Mechanistic insights into SNAr activation by Nitro/Cyano groups).

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Amino-2-chloro-5-nitrobenzonitrile

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Amino-2-chloro-5-nitrobenzonitrile (CAS: 104446-09-5) . This substrate is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, MEK inhibitors).

Despite the general robustness of Suzuki coupling, this substrate presents specific challenges:

-

Steric/Electronic Complexity: The benzene ring is tetrasubstituted.

-

Chemospecificity: The presence of a free amine (-NH

), a nitrile (-CN), and a nitro group (-NO -

Activation: The reaction relies on the activation of the aryl chloride, which is generally less reactive than bromides or iodides, though facilitated here by electron-withdrawing groups (EWGs).

This guide provides two validated methods: a Standard Robust Protocol for general screening and a High-Performance Protocol for difficult boronic acids.

Mechanistic Insight & Chemical Logic

Substrate Reactivity Profile

The success of this coupling hinges on the electronic "push-pull" nature of the substrate:

-

Leaving Group Activation (The "Pull"): The chlorine atom at the C2 position is the electrophile. Typically, aryl chlorides are sluggish in oxidative addition. However, the Nitro (-NO

) group at C5 and the Cyano (-CN) group at C1 are strong electron-withdrawing groups (EWGs). They significantly decrease electron density at the C2 center, facilitating the oxidative addition of the Pd(0) species into the C-Cl bond. -

Amine Deactivation (The "Push"): The amino group (-NH

) at C4 is an electron-donating group (EDG). While EDGs generally deactivate aryl halides toward oxidative addition, the strong combined effect of the -NO -

Catalyst Interaction: The free amine can potentially coordinate to unsaturated Pd species, leading to catalyst resting states (poisoning). Therefore, using phosphine ligands that are bulky and electron-rich (e.g., XPhos, SPhos) is crucial to outcompete the amine binding and drive the catalytic cycle.

Chemoselectivity

-

Nitrile Stability: The -CN group is stable under mild basic conditions (carbonate bases) but can hydrolyze to an amide under prolonged heating with strong hydroxide bases.

-

Nitro Stability: The -NO

group is generally inert to Suzuki conditions but sensitive to reductive environments. Avoid using formate donors or high pressure of H

Experimental Protocols

Method A: Standard Robust Protocol (Pd(dppf)Cl )

Recommended for coupling with electron-rich or sterically unhindered aryl boronic acids.

Reagents:

-

Substrate: 4-Amino-2-chloro-5-nitrobenzonitrile (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

·CH -

Base: Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K

CO -

Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with inert gas (Nitrogen or Argon) three times. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane and degassed Water (4:1 v/v) via syringe.

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl

catalyst (0.05 equiv). Reseal immediately. -

Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

-

Monitoring: Monitor via TLC (typically 30-50% EtOAc/Hexanes) or LCMS. The product will usually be more polar than the starting chloride but less polar than the boronic acid. Look for the disappearance of the starting material peak (UV 254 nm).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry the organic layer over Na

SO -

Purification: Flash column chromatography (Silica gel).

Method B: High-Performance Protocol (Buchwald Precatalysts)

Recommended for electron-deficient boronic acids, sterically hindered partners, or if Method A fails.

Reagents:

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (1–3 mol%)

-

Base: Potassium Phosphate Tribasic (K

PO -

Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Key Differences:

-

Ligand: XPhos and SPhos are bulky, electron-rich biaryl phosphines that facilitate oxidative addition into chlorides and prevent amine coordination.

-

Base: Phosphate is often superior for activating boronic acids in difficult couplings.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition failure (C-Cl bond too strong). | Switch to Method B (XPhos Pd G2). Increase temperature to 100°C (switch solvent to Toluene/H |

| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol esters) instead of acids. Use anhydrous conditions with CsF or K |

| Catalyst Poisoning | Free amine coordinating to Pd. | Increase catalyst loading to 5 mol%. Ensure ligand (e.g., XPhos) is in excess relative to Pd if not using G2 precatalysts. |

| Hydrolysis of CN | Base too strong / Reaction too long. | Switch base from K |

| Homocoupling | Oxygen presence. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use. |

Visualized Workflow (Graphviz)

The following diagram illustrates the catalytic cycle and decision logic for this specific substrate.

Caption: Catalytic cycle for the Suzuki coupling of 4-Amino-2-chloro-5-nitrobenzonitrile, highlighting the oxidative addition facilitated by electron-withdrawing groups.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Nosova, E. V., et al. (2021). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 90. [Link]

Sources

Strategic Utilization of 4-Amino-2-chloro-5-nitrobenzonitrile in Agrochemical Synthesis

Content Type: Application Note & Protocol Guide Subject: Advanced Synthetic Protocols for Fused Heterocyclic Biocides CAS Registry Number: 172455-36-6

Abstract & Core Application Profile

4-Amino-2-chloro-5-nitrobenzonitrile serves as a high-value "masked" synthon in the development of next-generation agrochemicals, specifically herbicides and fungicides targeting resistant strains. Its structural uniqueness lies in the push-pull electronic system : the electron-donating amino group (

This compound is the critical gateway to 4,5-diamino-2-chlorobenzonitrile , a precursor for 6-chloro-5-cyano-benzimidazoles and quinazolines . These fused heterocyclic cores are pharmacophores in:

-

ALS Inhibitor Herbicides: Triazolopyrimidine sulfonamide analogs.

-

PPO Inhibitor Herbicides: N-phenylphthalimide mimics.

-

Novel Fungicides: Quinazoline-based respiratory inhibitors.

This guide provides validated protocols for the selective reduction of the nitro group and subsequent cyclization, ensuring high yield and purity while mitigating the risks associated with nitroaromatic chemistry.

Chemical Profile & Reactivity Logic

| Property | Specification | Synthetic Implication |

| Molecular Formula | High nitrogen content; energetic decomposition risk.[1] | |

| Molecular Weight | 197.58 g/mol | Efficient atom economy for fragment-based drug design. |

| Appearance | Yellow to orange crystalline powder | Color intensity correlates with nitro-conjugation; useful for TLC monitoring. |

| Key Functionality | Nitro ( | Electrophilic activation; precursor to ortho-diamine. |

| Key Functionality | Nitrile ( | Ortho-directing; precursor to amides/heterocycles; resistant to standard reduction. |

| Key Functionality | Chlorine ( | Steric blocker; potential site for Suzuki-Miyaura coupling after heterocycle formation. |

Synthetic Strategy: The "Masked Diamine" Approach

The primary utility of this compound is its conversion to the ortho-diamine (4,5-diamino-2-chlorobenzonitrile). Direct synthesis of the diamine is unstable due to oxidation sensitivity. Therefore, 4-Amino-2-chloro-5-nitrobenzonitrile acts as a stable storage form.

Critical Challenge: Reducing the nitro group without hydrolyzing the nitrile or dechlorinating the aromatic ring.

-

Avoid: Catalytic Hydrogenation (

) often leads to hydrodechlorination (loss of Cl). -

Preferred: Chemoselective chemical reduction (SnCl₂ or Fe/NH₄Cl).

Synthetic Pathways & Visual Workflows

The following diagram illustrates the transformation of 4-Amino-2-chloro-5-nitrobenzonitrile into two distinct agrochemical scaffolds: Benzimidazoles and Quinazolines .

Figure 1: Divergent synthetic pathways from the nitro-amino precursor to bioactive fused heterocycles.[2]

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 4,5-Diamino-2-chlorobenzonitrile

Objective: Reduce the nitro group to an amine while preserving the nitrile and chlorine substituents.

Method: Stannous Chloride (

Reagents:

-

4-Amino-2-chloro-5-nitrobenzonitrile (1.0 eq)

-

Stannous Chloride Dihydrate (

) (5.0 eq) -

Ethanol (Absolute)

-

Concentrated HCl (catalytic amount)

Step-by-Step Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-Amino-2-chloro-5-nitrobenzonitrile (10 mmol) in Ethanol (50 mL).

-

Addition: Add

(50 mmol) in portions over 15 minutes. Caution: Exothermic reaction. -

Activation: Add 1-2 mL of concentrated HCl to initiate the reduction.

-

Reaction: Heat the mixture to 70°C for 3–4 hours.

-

Checkpoint: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (bright yellow) should disappear, replaced by a less polar, fluorescent amine spot.

-

-

Workup (Critical for Purity):

-

Cool to room temperature.

-

Neutralize carefully with saturated

solution until pH ~8. Note: Tin salts will precipitate as a thick white slurry. -

Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.

-

-

Isolation: Wash the filtrate with brine, dry over

, and concentrate in vacuo. -

Result: Off-white to pale brown solid (4,5-Diamino-2-chlorobenzonitrile). Yield: ~85-90%.[3] Store under inert gas (oxidation sensitive).

Protocol B: Cyclization to 6-Chloro-5-cyanobenzimidazole

Objective: Convert the diamine into a benzimidazole core, a common scaffold in fungicides.

Reagents:

-

Triethyl Orthoformate (

) (Excess, acts as solvent/reagent) -

p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)

Step-by-Step Procedure:

-

Setup: Mix the diamine (5 mmol) with TEOF (10 mL) and pTSA (15 mg) in a round-bottom flask.

-

Reaction: Reflux at 100°C for 4 hours.

-

Mechanism: The diamine attacks the orthoformate carbon, eliminating ethanol to form the imidazole ring.

-

-

Workup: Cool the mixture. The product often precipitates directly upon cooling.

-

Purification: Filter the solid and wash with cold hexanes. If no precipitate forms, concentrate the TEOF and recrystallize from Ethanol/Water.

-

Result: 6-Chloro-5-cyanobenzimidazole. This scaffold can be further alkylated at the N-position to generate lipophilic agrochemical actives.

Safety & Handling Guidelines

Nitroaromatic Hazards

-

Thermal Stability: Nitro compounds can decompose violently at high temperatures. Do not heat the dry powder above 150°C.

-

Runaway Reactions: During the reduction (Protocol A), add

slowly. The reaction is exothermic.

Nitrile Toxicity

-

While the nitrile group is bonded to the benzene ring (benzonitrile) and is relatively stable, metabolic breakdown or acidic hydrolysis can release traces of cyanide.

-

Control: Always work in a fume hood. Keep a cyanide antidote kit available if working on kilogram scale.

Skin Sensitization

-

Halogenated nitroanilines are potent skin sensitizers and irritants.

-

PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.

References

-

BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile. (Analogous reduction protocols).

-

Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-chloro-5-nitrobenzonitrile (CAS 172455-36-6).[5][6][7]

-

European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP0110559A1. (Background on chloronitrobenzonitrile synthesis).

-

PubChem. (2025). Compound Summary: 4-Amino-2-chloro-5-nitrobenzonitrile.[5][6][7][8][9] National Library of Medicine.

-

Google Patents. (2020). Phenyl-sulfamoyl benzoic acids as ERAP1 modulators. WO2020225569A1. (Demonstrates Boc-protection and usage of the compound).

Sources

- 1. data.epo.org [data.epo.org]

- 2. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Chloro-4-fluorobenzonitrile | 60702-69-4 [chemicalbook.com]

- 5. 200265-68-5|2-Chloro-4-methyl-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 6. usbio.net [usbio.net]

- 7. 172455-36-6|4-Amino-2-chloro-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. AB513366 | CAS 172455-36-6 – abcr Gute Chemie [abcr.com]

Application Note: Cyclization of 4-Amino-2-chloro-5-nitrobenzonitrile to 6,7-Disubstituted Quinazolines

This Application Note is designed for researchers and process chemists in drug discovery, specifically those working with kinase inhibitor synthesis (e.g., EGFR, HER2 inhibitors). It details the strategic cyclization of 4-Amino-2-chloro-5-nitrobenzonitrile to form functionalized quinazoline cores.

Introduction & Strategic Significance

The quinazoline scaffold is the structural backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs), including Gefitinib , Erlotinib , Lapatinib , and Afatinib . These drugs typically feature substitution at the 4-, 6-, and 7-positions to modulate potency and solubility.

The starting material, 4-Amino-2-chloro-5-nitrobenzonitrile (CAS 172455-36-6) , represents a highly "atom-economic" precursor. Unlike standard anthranilonitrile routes, this molecule leverages the 2-chloro substituent as a leaving group activated by the ortho-cyano and para-nitro groups. This allows for a Nucleophilic Aromatic Substitution (SNAr) – Cyclization Cascade , enabling the rapid construction of 7-amino-6-nitroquinazolin-4-amine derivatives.

Key Synthetic Advantages

-

Dual Activation: The C2-Chlorine is highly electrophilic due to the electron-withdrawing nature of the ortho-CN and para-NO₂ groups.

-

Regioselectivity: The 4-amino group (electron-donating) is meta to the leaving group, minimizing deactivation at the reaction center while providing a handle for C7-functionalization (e.g., solubilizing tails).

-

One-Pot Potential: Displacement and ring closure can often be achieved in a single synthetic operation.

Reaction Mechanism: The SNAr-Cyclization Cascade

The transformation does not proceed via the standard condensation of an ortho-amino nitrile. Instead, it follows a displacement-cyclization logic.

-

Activation: The C2-Cl bond is weakened by the electron-withdrawing effects of the -NO₂ (C5) and -CN (C1) groups.

-

SNAr Displacement: An external amidine source (e.g., Formamidine, Guanidine) acts as a nucleophile, displacing the chloride to form an intermediate 2-amidino-benzonitrile .

-

Intramolecular Cyclization: The nucleophilic nitrogen of the newly installed amidine attacks the electrophilic nitrile carbon (C1).

-

Isomerization: A [1,5]-hydride shift or tautomerization aromatizes the pyrimidine ring, yielding the final quinazoline.

Pathway Diagram (DOT)

Caption: Logical flow of the SNAr-Cyclization cascade transforming the chlorobenzonitrile precursor into the quinazoline core.

Experimental Protocol

This protocol describes the synthesis of 7-amino-6-nitroquinazolin-4-amine using formamidine acetate. This product is a versatile intermediate; the 4-amino group can be converted to a 4-chloro group (via diazotization/hydrolysis/chlorination) or the 6-nitro group can be reduced for acrylamide attachment (covalent inhibitors).

Materials & Reagents

| Reagent | Role | Equiv. | CAS |

| 4-Amino-2-chloro-5-nitrobenzonitrile | Substrate | 1.0 | 172455-36-6 |

| Formamidine Acetate | Cyclizing Agent | 2.5 - 3.0 | 3473-63-0 |

| 2-Methoxyethanol (or DMF) | Solvent | N/A | 109-86-4 |

| Sodium Acetate (Optional) | Base Buffer | 1.0 | 127-09-3 |

Step-by-Step Methodology

1. Reaction Setup

-

Vessel: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Dissolve 10.0 g (50.6 mmol) of 4-Amino-2-chloro-5-nitrobenzonitrile in 100 mL of 2-Methoxyethanol.

-

Reagent Addition: Add 15.8 g (152 mmol, ~3.0 equiv) of Formamidine Acetate.

-

Note: If using the hydrochloride salt of the substrate or reagent, add 1.0 equiv of Sodium Acetate to neutralize the system.

-

2. Thermal Cyclization

-

Heating: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

-

Checkpoint: The starting material (Cl-Ar-CN) should disappear, and a more polar fluorescent spot (Quinazoline) should appear.

-

Duration: Typically 4–12 hours depending on scale and stirring efficiency.

-

3. Work-up & Isolation[1]

-

Cooling: Allow the reaction mixture to cool to room temperature. The product often precipitates directly from the cooling solution due to the planar, stacking nature of the quinazoline ring.

-

Precipitation: If no precipitate forms, pour the reaction mixture into 300 mL of ice-cold water. Stir vigorously for 30 minutes.

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with:

-

Water (2 x 50 mL) to remove salts and solvent.

-

Cold Isopropanol (1 x 20 mL) to remove unreacted organics.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

4. Characterization Targets

-

Appearance: Yellow to orange solid.

-

1H NMR (DMSO-d6): Look for the characteristic quinazoline C2-H singlet around δ 8.4–8.8 ppm. The absence of the nitrile peak in IR (~2220 cm⁻¹) confirms cyclization.

-

Mass Spec: Expected [M+H]⁺ = 206.06 (Calculated for C₈H₇N₅O₂).

Troubleshooting & Optimization

The following table addresses common issues encountered during this specific cyclization.

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Conversion | Insufficient nucleophile activity. | Increase Formamidine Acetate to 4.0 equiv. Ensure temperature is maintained at >120°C. |

| Product is "Sticky" / Oil | Solvent trapping. | Triturate the crude oil with diethyl ether or acetonitrile to induce crystallization. |

| Hydrolysis Byproduct (Quinazolinone) | Presence of water.[2][3][4][5] | Use anhydrous solvents. Formamidine acetate is hygroscopic; dry it before use. If 4-hydroxyquinazoline forms, it can be converted back to 4-Cl with POCl₃. |

| Impurity Formation | Polymerization of substrate. | The 4-amino group is electron-rich. Perform the reaction under strict inert atmosphere (N₂) to prevent oxidative coupling. |

Safety & Handling

-

Nitrile Hazards: While the nitrile group is consumed, the starting material should be treated as a potential cyanide source under extreme acidic/metabolic conditions. Handle in a fume hood.

-

Nitro Compounds: Nitro-aromatics can be energetic. Avoid heating the dry solid to decomposition.

-

Solvents: 2-Methoxyethanol is a reproductive toxin. DMF is a potent hepatotoxin. Use appropriate PPE (gloves, goggles, respirator).

References

-

Quinazoline Synthesis Overview

-

Review of synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021.[2]

-

-

Mechanism of Amidine Cyclization

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[5] MDPI, 2023.

-

-

Compound Data & Properties

-